molecular formula C6H10N4OS B13065825 3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide

3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide

Cat. No.: B13065825
M. Wt: 186.24 g/mol
InChI Key: TVFCPFJSENWNIH-UHFFFAOYSA-N
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Description

3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide is a heterocyclic compound containing a thiadiazole ring. . The compound’s structure includes an amino group, a methyl group, and a propanamide moiety, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with ammonia or an amine source to introduce the amino group . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the thiadiazole ring can produce thiol derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, inhibiting their activity and leading to various biological effects. The compound’s ability to cross cellular membranes enhances its efficacy in targeting intracellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanamide moiety enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H10N4OS

Molecular Weight

186.24 g/mol

IUPAC Name

3-amino-3-(4-methylthiadiazol-5-yl)propanamide

InChI

InChI=1S/C6H10N4OS/c1-3-6(12-10-9-3)4(7)2-5(8)11/h4H,2,7H2,1H3,(H2,8,11)

InChI Key

TVFCPFJSENWNIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(CC(=O)N)N

Origin of Product

United States

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